molecular formula C10H6N2O5 B1355132 2-Hydroxy-6-nitroquinoline-3-carboxylic acid CAS No. 85870-49-1

2-Hydroxy-6-nitroquinoline-3-carboxylic acid

Cat. No.: B1355132
CAS No.: 85870-49-1
M. Wt: 234.16 g/mol
InChI Key: MBKQRJOWRRDAJL-UHFFFAOYSA-N
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Description

2-Hydroxy-6-nitroquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H6N2O5 and a molecular weight of 234.167 g/mol . This compound is known for its unique structure, which includes a quinoline ring substituted with hydroxy, nitro, and carboxylic acid groups. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Scientific Research Applications

2-Hydroxy-6-nitroquinoline-3-carboxylic acid is used in various scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid typically involves the nitration of 2-hydroxyquinoline-3-carboxylic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position of the quinoline ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-nitroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid involves its interaction with various molecular targets. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can influence enzyme activity, protein function, and cellular processes. The compound’s quinoline ring structure allows it to intercalate with DNA, potentially affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-6-nitroquinoline-3-carboxylic acid is unique due to the presence of both hydroxy and nitro groups on the quinoline ring. This combination of functional groups enhances its reactivity and allows for a broader range of chemical modifications and interactions with biological molecules. Its unique structure makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

6-nitro-2-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O5/c13-9-7(10(14)15)4-5-3-6(12(16)17)1-2-8(5)11-9/h1-4H,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKQRJOWRRDAJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20518293
Record name 6-Nitro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20518293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85870-49-1
Record name 1,2-Dihydro-6-nitro-2-oxo-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85870-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20518293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 9.7 g (37 mmol) of the above ester and 200 ml of 1 N sodium hydroxide is heated on the steam bath for 11/4 hours. The resulting suspension is poured over ice and acidified with 250 ml of 1 N hydrochloric acid. The solid is collected by filtration and washed with water and ethanol to give 8.15 g the title acid, mp>310°.
Name
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two

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